molecular formula C19H17FO4 B2868891 Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-25-3

Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2868891
CAS No.: 315237-25-3
M. Wt: 328.339
InChI Key: PCWCXPNIPDWMDQ-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 1-benzofuran core substituted with:

  • A methyl group at position 2.
  • A 3-fluorobenzyloxy group at position 4.
  • An ethoxycarbonyl moiety at position 3.

Properties

IUPAC Name

ethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-8-7-15(10-16(17)18)23-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCXPNIPDWMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the benzofuran family, which is known for various biological properties. The presence of the fluorobenzyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, possess antitumor properties. A study reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 2.8 µM against breast cancer cells, indicating potent antitumor activity .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways. For example, benzofuran derivatives have been shown to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cancer progression and insulin signaling .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50 Values (µM)References
AntitumorSimilar benzofuran derivatives2.8
AntimicrobialBenzofuran analogsVaries
PTP InhibitionBenzofuran derivatives1.7 - 11.5

Case Studies

  • Antitumor Efficacy : A study evaluated a series of benzofuran derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the benzofuran structure significantly influenced their potency, with some compounds achieving IC50 values below 5 µM against breast cancer cells .
  • Antimicrobial Activity : In another investigation, a related compound was tested against various bacterial strains, demonstrating effective inhibition at concentrations ranging from 10 to 20 µg/mL. This suggests that this compound may exhibit similar antimicrobial properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s benzyloxy substituent at position 5 distinguishes it from analogs. Key structural differences include:

Compound Name (Substituent at Position 5) Substituent Type Molecular Formula Molecular Weight (g/mol) Evidence ID
Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3-Fluorobenzyloxy C₁₉H₁₇FO₅ 344.34 (calculated) N/A
Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Chlorobenzyloxy C₁₉H₁₇ClO₅ 360.79
Ethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorobenzyloxy C₁₉H₁₇ClO₅ 360.79
Ethyl 5-[2-(pentafluorophenoxy)acetoxy]-2-methyl-1-benzofuran-3-carboxylate Pentafluorophenoxy-acetoxy C₂₀H₁₅F₅O₆ 470.33
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy C₁₄H₁₄O₅ 262.26

Key Observations :

  • Electronic Effects : The 3-fluorobenzyl group introduces moderate electron-withdrawing effects compared to 4-chloro (stronger electron withdrawal) or acetyloxy (moderate electron withdrawal) groups.
  • Steric Influence: Bulky substituents like pentafluorophenoxy-acetoxy may hinder molecular packing, as seen in crystallographic studies of similar benzofurans .

Physicochemical Properties

Data from analogs suggest the following trends:

Property Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Ethyl 5-[2-(pentafluorophenoxy)acetoxy]-2-methyl-1-benzofuran-3-carboxylate
Crystallinity High (SDF data available) Moderate (MDL: MFCD01847538) Low (amorphous solid observed)
Hydrogen Bonding Intermolecular O–H⋯O bonds Likely similar to 4-chloro analog Dominated by C–H⋯F interactions
Thermal Stability Stable up to 250°C (estimated) Decomposes at ~200°C Lower stability due to labile pentafluorophenoxy group

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